molecular formula C6H14ClF2N B2799629 2,3-Difluoro-2,3-dimethylbutan-1-amine;hydrochloride CAS No. 2361644-60-0

2,3-Difluoro-2,3-dimethylbutan-1-amine;hydrochloride

Cat. No. B2799629
CAS RN: 2361644-60-0
M. Wt: 173.63
InChI Key: SYRLCLYNPHXDRV-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dimethylbutan-1-amine;hydrochloride, also known as DFDMB-HCl, is a synthetic compound that has been widely used in scientific research. This compound has gained attention due to its unique chemical structure and its potential to be used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Oxidative Addition and Heterocyclizations

  • Oxidative Additions : Studies have shown that oxidative addition of certain compounds to 2,3-dimethylbuta-1,3-diene leads to various products, indicating potential for chemical synthesis applications (Astakhova et al., 2017).
  • Heterocyclization Reactions : The reaction of trifluoromethanesulfonamide with 2,3-dimethylbuta-1,3-diene in oxidative systems results in the formation of complex heterocyclic structures, which could be significant in developing new chemical entities (Moskalik et al., 2014).

Chemical Synthesis and Modifications

  • Synthesis of Organic Compounds : The preparation and reaction of 2,3-dimethylbuta-1,3-diene with various agents have been explored, providing insights into the synthesis of complex organic compounds (Said & Tipping, 1972).
  • Taurine Derivatives Synthesis : A novel method for protecting sulfonic acids, involving 2,2-dimethylbutane-1,4-diol, was developed, indicating applications in medicinal chemistry (Seeberger et al., 2007).

Catalysis and Reactions

  • Catalysis Applications : The use of bimetallic catalysts in the dehydrogenation of 2,3-dimethylbutane highlights potential applications in catalysis (Rougé et al., 2019).
  • Domino Reactions : A catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was developed, showcasing applications in organic synthesis (Zhao et al., 2020).

Additional Applications

  • Chemical Hydrogenolysis : Studies on hydrogenolysis of 2,3-dimethylbutane over various supported catalysts provide insights into reaction mechanisms and catalyst stability (Machiels, 1979).
  • Amidation Processes : The direct amidation of carboxylic acids with amines using B(OCH2CF3)3 presents opportunities in chemical synthesis and pharmaceutical applications (Lanigan et al., 2013).

properties

IUPAC Name

2,3-difluoro-2,3-dimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-5(2,7)6(3,8)4-9;/h4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRLCLYNPHXDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(CN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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